
1,8-Nonadien-5-ol
概要
説明
1,8-Nonadien-5-ol is a natural compound that belongs to the family of unsaturated alcohols. It is commonly found in various plant species, including citrus fruits, flowers, and herbs. This compound has been extensively studied for its potential applications in different scientific fields, such as food science, agriculture, and medicine.
科学的研究の応用
1. Inhibition of Hydrogen Permeation
Research by Duarte, See, Popov, and White (1997) explored organic compounds for inhibiting hydrogen permeation through a steel membrane. Their study found that certain organic compounds significantly reduced hydrogen discharge and permeation current density, indicating potential applications in controlling hydrogen flow in industrial processes (Duarte, See, Popov, & White, 1997).
2. Catalysts for Olefin Polymerization
Wu and Li (2011) discussed the use of vanadium complexes in olefin polymerization. These complexes, including those with ethylene and α-olefin, have applications in creating a variety of polymeric materials. The paper highlights the role of these catalysts in enhancing polymerization processes (Wu & Li, 2011).
3. Nuclear Magnetic Resonance Spectroscopy
Wilson et al. (1996) provided comprehensive nuclear magnetic resonance (NMR) signal assignments for various unsaturated sterols and their derivatives. This research offers vital insights for the analysis and identification of these compounds in different fields, including pharmaceuticals and organic chemistry (Wilson et al., 1996).
4. Polymeric Material Synthesis
Berlin, Ermakova, and Cherkashin (1972) studied the polymerization of compounds like 1,8-nonadiyne, revealing insights into the formation of soluble polycyclophanes and other polymeric materials. This research contributes to the development of new materials with potential applications in various industries (Berlin, Ermakova, & Cherkashin, 1972).
5. Metathesis Reactions in Organic Synthesis
Nelson and Percy (2014) explored the metathesis reactions of compounds like 1,8-nonadiene. Their findings contribute to a better understanding of the reaction mechanisms and potential applications in organic synthesis (Nelson & Percy, 2014).
特性
IUPAC Name |
nona-1,8-dien-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-7-9(10)8-6-4-2/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOYEKENZSRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473972 | |
| Record name | 1,8-Nonadien-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94427-72-2 | |
| Record name | 1,8-Nonadien-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)
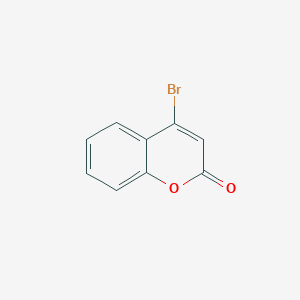
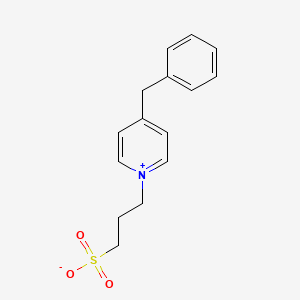

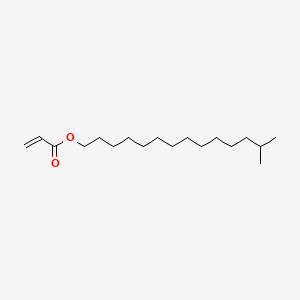
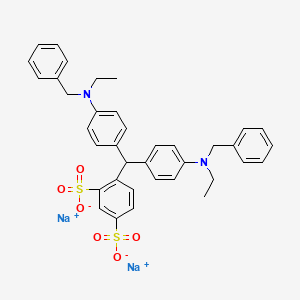

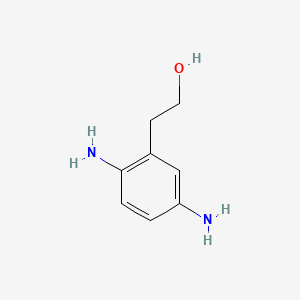

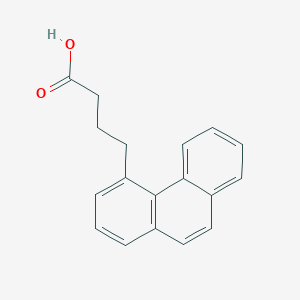


![(S)-5-amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one](/img/structure/B3059054.png)
